molecular formula C24H29N3O3 B2586902 7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899972-36-2

7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2586902
CAS No.: 899972-36-2
M. Wt: 407.514
InChI Key: CQNYMPRBIOMUEG-UHFFFAOYSA-N
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Description

7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Affinities and Receptor Selectivity

A series of spiropiperidines, including structural analogs of the mentioned compound, have been synthesized and evaluated for their binding affinities towards σ1- and σ2-receptors. These studies revealed that specific substituents at the piperidine nitrogen atom and the position of the methoxy group significantly influence the σ1-receptor affinity. Compounds with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 showed high σ1-receptor affinity, indicating the importance of these substitutions for receptor binding (Maier & Wünsch, 2002)[https://consensus.app/papers/novel-spiropiperidines-highly-subtype-σreceptor-ligands-maier/aafa945653c65eaea7aeeaf8b3a071eb/?utm_source=chatgpt].

Pharmacological Activities

Research on pyrazolo[1,5-c]quinazoline derivatives, which share structural similarities with the compound , has explored their potential pharmacological activities. These studies encompass a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. For instance, derivatives have been synthesized with the expectation of exhibiting considerable chemical and pharmacological activities, evaluated through various biological assays (Mahmoud, El-Bordany, & Elsayed, 2017)[https://consensus.app/papers/synthesis-pharmacological-activities-mahmoud/0c065cec28665f338a11a89120c45a64/?utm_source=chatgpt].

Structural Analysis and Hydrogen Bonding

Structural analysis of benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, including molecules with methoxybenzyl substituents, has provided insights into their molecular configurations and intermolecular interactions. Studies have shown how different substituents and their positions affect the molecular structures and potential hydrogen-bonded frameworks, which could have implications for their biological activities and receptor interactions (Castillo et al., 2009)[https://consensus.app/papers/eight-7benzyl3tertbutyl1phenylpyrazolo34doxazines-castillo/633f25f8aaba55eb8954423ee55d899e/?utm_source=chatgpt].

Antitumor and Antioxidant Properties

The synthesis of novel fused heterocyclic systems based on pyrazolo[1,5-c]quinazoline derivatives has demonstrated potential antitumor and antioxidant properties. These compounds were synthesized and subjected to biological evaluations to assess their effectiveness against cancer cells and their capacity to act as antioxidants (El‐Kazak & Ibrahim, 2013)[https://consensus.app/papers/synthesis-characterization-evaluation-novel-el‐kazak/e3babf8e8fa850a7af6b7b5a22c96c81/?utm_source=chatgpt].

Anti-Inflammatory and Analgesic Activities

Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. Certain compounds within this series have shown promising results, including high antimicrobial activity against specific strains, anti-inflammatory effects surpassing reference drugs like diclofenac, and significant antioxidant activity (Mandzyuk et al., 2020)[https://consensus.app/papers/spiro-derivatives-mandzyuk/b0f68c5f41d2523a838f47a0ff2d3e3f/?utm_source=chatgpt].

Properties

IUPAC Name

7-ethoxy-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-4-29-22-7-5-6-19-21-16-20(17-8-10-18(28-3)11-9-17)25-27(21)24(30-23(19)22)12-14-26(2)15-13-24/h5-11,21H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNYMPRBIOMUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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